N'-Benzylidene-2-((4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide
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Overview
Description
N’-Benzylidene-2-((4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide is a complex organic compound with the molecular formula C19H19N5OS and a molecular weight of 365.46 g/mol . This compound is part of the triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemistry, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Benzylidene-2-((4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide typically involves the reaction of appropriate carboxylic acid hydrazides with aryl isothiocyanates . Another method involves a one-pot reaction starting from aromatic amines, followed by successive reactions with carbon disulfide, sodium chloroacetate, and hydrazine . The intermediate N-(aryl)hydrazinecarbothioamides are then acylated with acyl chlorides to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and development. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
N’-Benzylidene-2-((4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the molecule.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines .
Scientific Research Applications
N’-Benzylidene-2-((4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-Benzylidene-2-((4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide involves its interaction with specific molecular targets and pathways. The triazole ring in the compound can form hydrogen bonds and dipole interactions with biological receptors, influencing various biochemical pathways . This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
N’-Benzylidene-2-((4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide: This compound has a similar structure but with a methoxy group on the phenyl ring.
N’-Benzylidene-2-((4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide: Another similar compound with slight variations in the substituents.
Uniqueness
The uniqueness of N’-Benzylidene-2-((4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide lies in its specific combination of functional groups, which confer unique biological activities and chemical reactivity. Its structure allows for versatile interactions with various biological targets, making it a valuable compound in scientific research .
Properties
CAS No. |
361165-24-4 |
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Molecular Formula |
C19H19N5OS |
Molecular Weight |
365.5 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H19N5OS/c1-2-24-18(16-11-7-4-8-12-16)22-23-19(24)26-14-17(25)21-20-13-15-9-5-3-6-10-15/h3-13H,2,14H2,1H3,(H,21,25)/b20-13+ |
InChI Key |
UCONNGOWJYECBT-DEDYPNTBSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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